molecular formula C5H5FN2O B14027368 6-Amino-4-fluoropyridin-2-OL

6-Amino-4-fluoropyridin-2-OL

Cat. No.: B14027368
M. Wt: 128.10 g/mol
InChI Key: NUUJKVQUQYYUIO-UHFFFAOYSA-N
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Description

6-Amino-4-fluoropyridin-2-OL is a fluorinated pyridine derivative with the molecular formula C5H5FN2O This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

For example, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production of 6-Amino-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives has been explored as an alternative method for producing hydroxylated pyridines .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorine atom can be reduced to form hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as hydroxide ions or ammonia.

Major Products Formed

The major products formed from these reactions include hydroxylated, aminated, and hydrogenated derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, fluorinated pyridines have been shown to inhibit certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-fluoropyridin-2-OL is unique due to the combination of the amino and fluorine groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

6-amino-4-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H5FN2O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H3,7,8,9)

InChI Key

NUUJKVQUQYYUIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)N)F

Origin of Product

United States

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